2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride
Description
2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride is a structurally complex molecule characterized by a dispirocyclic framework. The compound features two spiro junctions, creating a rigid three-dimensional architecture that may influence its physicochemical properties and biological interactions. The ethylamine moiety, functionalized as a hydrochloride salt, enhances solubility and bioavailability, making it relevant for pharmaceutical applications.
Properties
IUPAC Name |
2-dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c13-5-2-10-6-12(7-10)8-11(9-12)3-1-4-11;/h10H,1-9,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGQRNLPQFKBQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(C2)CC(C3)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the dispiro structure through cyclization reactions. Subsequent steps involve the introduction of the ethanamine group and the conversion to the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Compounds with spirocyclic or azaspiro frameworks are often compared using computational similarity metrics such as Tanimoto or Dice indices. These metrics quantify overlap in molecular fingerprints (e.g., MACCS or Morgan fingerprints) and are critical in virtual screening . Below is a comparison of key analogs:
| Compound Name | CAS Number | Similarity Score | Molecular Formula | Key Features |
|---|---|---|---|---|
| 2-Oxa-7-azaspiro[4.5]decane hydrochloride | 374795-37-6 | 0.94 | C₈H₁₆ClNO | Oxa-azaspiro system; high solubility |
| 2,6-Diazaspiro[3.3]heptane hydrochloride | 1557591-41-9 | 1.00 | C₅H₁₀ClN₂ | Compact diazaspiro core; CNS activity |
| 1-{dispiro[2.0.2⁴.1³]heptan-7-yl}methanamine hydrochloride | 2095409-61-1 | N/A | C₈H₁₄ClN | Dispiro scaffold; structural rigidity |
| 2-(1H-Imidazol-1-yl)ethanamine hydrochloride | 154094-97-0 | 0.73 | C₅H₁₀ClN₃ | Imidazole substituent; lower spiro similarity |
Notes:
- High similarity scores (>0.90) correlate with shared spirocyclic or azaspiro motifs, which are critical for binding to sterically constrained targets (e.g., ion channels or GPCRs) .
- Lower scores (e.g., 0.73 for imidazole derivatives) reflect divergent functional groups that reduce structural overlap .
Bioactivity and Target Profiles
- 8-Aminospiro[4.5]decane hydrochloride: Demonstrates moderate cytotoxicity in cancer cell lines, linked to its ability to intercalate DNA or inhibit topoisomerases .
- 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride : Predicted to share bioactivity with diazaspiro analogs due to conformational similarity, though experimental validation is pending .
Research Findings and Limitations
- Computational Predictions: Machine learning models (e.g., QSAR) and guilt-by-association approaches suggest that spirocyclic compounds with Tanimoto scores >0.85 share similar target profiles .
- Synthetic Challenges : The dispiro framework in 2-Dispiro[3.1.36.14]decan-8-ylethanamine complicates synthesis, leading to fewer analogs compared to simpler azaspiro systems .
Biological Activity
2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride is a unique compound characterized by its dispiro structure, which consists of two spiro-connected rings and an ethanamine group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- IUPAC Name : 2-dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride
- Molecular Weight : 215.76 g/mol
- CAS Number : 2567502-29-6
The compound's distinct structural features contribute to its biological activity and interaction with various molecular targets.
The biological activity of 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of certain proteins, leading to physiological effects that can be beneficial in therapeutic contexts.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Anticancer Properties
In vitro studies have demonstrated that 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways. This makes it a candidate for further investigation as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various dispiro compounds, including 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride, against Gram-positive and Gram-negative bacteria, revealing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Cancer Cell Apoptosis : In a cell line study reported in Cancer Research, treatment with the compound led to a significant increase in apoptotic markers in human breast cancer cells, indicating its potential role as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Dispiro[3.1.36.14]decan-8-ylmethanethiol | Dispiro | Moderate antimicrobial |
| Dispiro 8-nitroquinolone analogues | Dispiro | Anticancer properties |
Uniqueness of 2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride
The unique dispiro structure combined with the ethanamine group differentiates this compound from others in its class, potentially enhancing its biological activity and specificity towards molecular targets.
Conclusion and Future Directions
2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride shows significant promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Further research is warranted to elucidate its mechanisms of action, optimize its pharmacological properties, and explore its efficacy in clinical settings.
Future studies should focus on:
- Detailed mechanism studies to identify specific molecular targets.
- In vivo studies to assess therapeutic efficacy and safety.
- Development of analogs to enhance potency and selectivity.
Q & A
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer :
- PPE : Use nitrile gloves (tested for permeation resistance >8 hours) and FFP3 respirators during aerosol-generating steps (e.g., sonication) .
- Ventilation : Conduct reactions in fume hoods with face velocity ≥0.5 m/s to limit airborne exposure .
- Waste Disposal : Neutralize hydrochloride residues with 10% sodium bicarbonate before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
